3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound known for its potential applications in various scientific research fields, especially in medicinal chemistry and pharmacology. Its unique structure comprises a combination of isoxazole, piperidine, and quinazolinone moieties, contributing to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Preparation of 2-chlorophenyl isoxazole derivative.
Introduction of the piperidin-3-yl group via a nucleophilic substitution reaction.
Coupling of the resulting compound with a quinazolinone precursor through condensation reactions.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
For large-scale production, optimization of the synthetic route is essential to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo several types of chemical reactions, including:
Oxidation: : Potential transformation of functional groups to their oxidized states.
Reduction: : Conversion of certain functionalities to their reduced forms.
Substitution: : Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent choice, and reaction time are tailored based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions employed. For example, oxidation might yield quinazolinone derivatives with altered biological activity, while substitution reactions could produce novel analogs with potential therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing various derivatives with unique properties. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound's biological applications include its use as a research tool for understanding cellular processes and interactions. Its structure allows for the exploration of binding affinities and biological pathways.
Medicine
In medicinal chemistry, 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors implicated in various diseases.
Industry
Industrially, the compound may be utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity and biological properties.
Mechanism of Action
The mechanism of action of 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound's observed effects. Detailed studies on its binding sites and molecular interactions provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one include:
Isoxazole derivatives with different substituents.
Piperidine-containing quinazolinones.
Chlorophenyl-based heterocycles.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts specific reactivity and biological activity not observed in other compounds. Its structural complexity offers opportunities for diverse chemical modifications, making it a valuable molecule for further research and development.
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Properties
IUPAC Name |
3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-21(22(27-32-15)17-8-2-4-10-19(17)25)24(31)28-12-6-7-16(13-28)29-14-26-20-11-5-3-9-18(20)23(29)30/h2-5,8-11,14,16H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPBWGCYBDHTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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